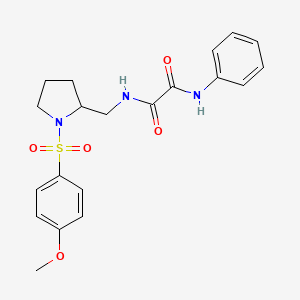

N1-((1-((4-甲氧基苯基)磺酰基)吡咯烷-2-基)甲基)-N2-苯基草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds involves the use of the Petasis reaction . This reaction occurs between an aldehyde, an amine, and boronic acid . The mild reaction conditions make it preferred in many applications .Molecular Structure Analysis

The compound contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The pyrrolidine ring in the compound can be functionalized or constructed from different cyclic or acyclic precursors . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .科学研究应用

药物化学

该化合物因其复杂的结构而在药物化学中得到应用。吡咯烷环是该化合物的一个组成部分,被药物化学家广泛用于获得治疗人类疾病的化合物 .

药物发现

该化合物在药物发现中发挥着重要作用。它是被称为 1,5-二芳基吡咯烷-2-酮类化合物的一员,这些化合物在药理学和药物化学中显示出巨大潜力 。研究发现,这些化合物是组蛋白脱乙酰酶 5 和 6、大麻素受体 1 (CB1)、细胞周期蛋白依赖性激酶 CDK 2、tankyrase 等的有效抑制剂 .

抗惊厥活性

一些结构相似的化合物显示出有希望的抗惊厥活性 。例如,结构相似的化合物 62b 在 MES 试验中表现出显著的抗惊厥活性 .

氮杂环的合成

该化合物可用于合成氮杂环 。氮杂环在临床活性药物的开发中至关重要 .

多环化合物的合成

该化合物生成的二取代和三取代的吡咯烷-2-酮可用于后续化学反应,获得各种对药物化学和药理学有意义的含氮多环化合物,如苯并[g]吲哚利嗪衍生物 .

作用机制

Target of action

The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . .

Mode of action

The mode of action of a compound is determined by its interaction with its targets. In the case of this compound, it’s likely that the pyrrolidine ring and the sulfonyl group play key roles in its interaction with targets .

Biochemical pathways

Without specific information, it’s hard to say which biochemical pathways this compound affects. Compounds with similar structures have been found to affect a variety of pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. The presence of the pyrrolidine ring and the sulfonyl group could influence these properties .

属性

IUPAC Name |

N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-phenyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O5S/c1-28-17-9-11-18(12-10-17)29(26,27)23-13-5-8-16(23)14-21-19(24)20(25)22-15-6-3-2-4-7-15/h2-4,6-7,9-12,16H,5,8,13-14H2,1H3,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUOBHYNYZJXYPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[b][1,6]naphthyridin-10(5H)-one](/img/structure/B2555685.png)

![ethyl 3-carbamoyl-2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2555687.png)

![2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-N-cyclopropylbenzamide](/img/structure/B2555691.png)

![N-(3,4-dimethoxyphenethyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2555692.png)

![N1-(3-methoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2555693.png)

![1-Phenyl-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2555694.png)

![8-(2-ethoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2555700.png)

![2-morpholinobenzo[d]thiazol-6-yl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate](/img/structure/B2555701.png)